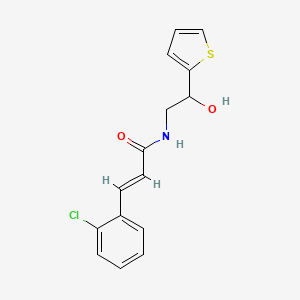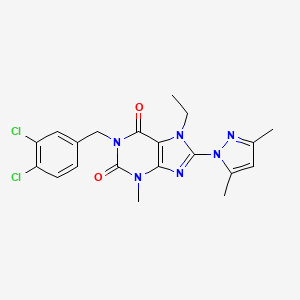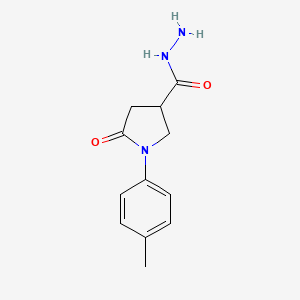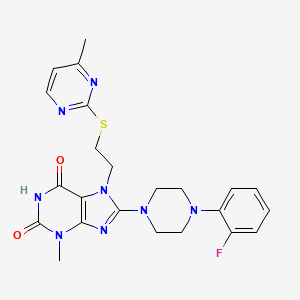
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the acrylamide family of compounds, which are known for their diverse applications in various fields.
Wirkmechanismus
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide has both biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, which are involved in the pathogenesis of many diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide in lab experiments is its diverse range of applications. It can be used in studies involving cancer, inflammation, and microbial infections. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for research involving (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide. One direction is to study its potential as a drug delivery agent. Another direction is to optimize its use in cancer therapy by further understanding its mechanism of action. Additionally, more research is needed to fully understand its potential as an anti-inflammatory and anti-microbial agent.
In conclusion, (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide is a chemical compound with diverse applications in scientific research. Its potential as a therapeutic agent has been extensively studied, and its anti-cancer, anti-inflammatory, and anti-microbial properties make it a promising candidate for further research. While its mechanism of action is not fully understood, its advantages and limitations in lab experiments make it a valuable tool for scientific research.
Synthesemethoden
The synthesis of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide involves the reaction of 2-chlorobenzaldehyde with 2-aminothiophenol in the presence of sodium hydroxide to form 2-((2-chlorophenyl)imino)thiophen-3-ol. This intermediate is then reacted with acryloyl chloride in the presence of triethylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, it has been studied for its potential as a drug delivery agent.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-5-2-1-4-11(12)7-8-15(19)17-10-13(18)14-6-3-9-20-14/h1-9,13,18H,10H2,(H,17,19)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMBWCGKOMHTOT-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC(C2=CC=CS2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC(C2=CC=CS2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2400296.png)



![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2400306.png)

![1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2400311.png)
![N-(3-chloro-4-methoxyphenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2400312.png)
![7-Tert-butyl-1-azaspiro[3.5]nonane](/img/structure/B2400313.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2400315.png)
